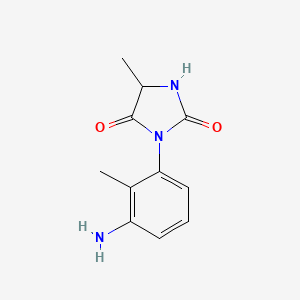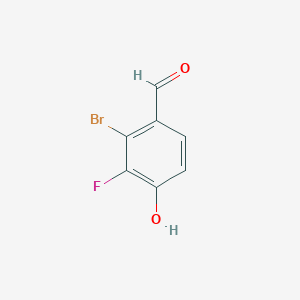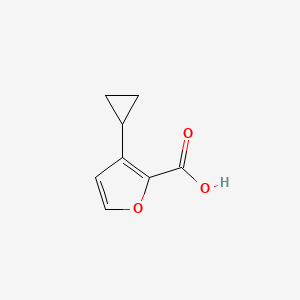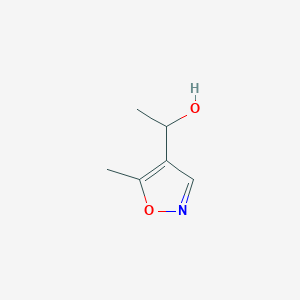
1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine
Descripción general
Descripción
The compound “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone” is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 . It’s structurally similar to the compound you’re interested in, but it has an ethanone group instead of an ethylamine group.
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone” consists of a phenyl ring substituted with a bromo group, a cyclopropylmethoxy group, and an ethanone group . The exact structure of “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine” might be similar, but with an ethylamine group instead of an ethanone group.Physical And Chemical Properties Analysis
The compound “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone” has a predicted boiling point of 351.8±27.0 °C and a predicted density of 1.413±0.06 g/cm3 . The physical and chemical properties of “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine” might be similar, but could vary due to the difference in functional groups.Aplicaciones Científicas De Investigación
Metabolism Studies
- The metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, has been investigated in rats, identifying various metabolites and suggesting multiple metabolic pathways (Kanamori et al., 2002).
Enzymatic Activities
- Research has been conducted on the enantioselective enzymatic acylation of compounds like 1-(3′-bromophenyl)ethylamine, providing insights into potential applications in chiral synthesis (Gill et al., 2007).
Molecular Structure Analysis
- Studies have delved into the crystal structures of related bromo compounds, aiding in the understanding of their molecular frameworks and potential reactivity (Kurbanova et al., 2009).
Pharmacological Potential
- Research on ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, a compound structurally similar to 1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine, has explored its potential as an antagonist for antiapoptotic Bcl-2 proteins in cancer treatment (Doshi et al., 2006).
Synthetic Applications
- The compound has been used in the synthesis of various novel molecules, demonstrating its utility in organic synthesis and the creation of potentially bioactive compounds (Dan, 2006).
Propiedades
IUPAC Name |
1-[4-bromo-2-(cyclopropylmethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMMVZQEUDCEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OCC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)

![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)



![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)




